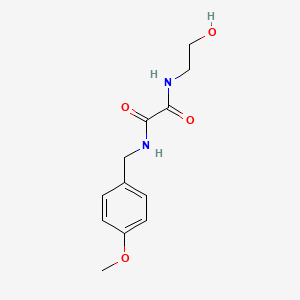
N-(2-hydroxyethyl)-N'-(4-methoxybenzyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxyethyl)-N'-(4-methoxybenzyl)ethanediamide, also known as HMB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. HMB is a derivative of the amino acid leucine and has been studied extensively for its biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of N-(2-hydroxyethyl)-N'-(4-methoxybenzyl)ethanediamide is not fully understood, but it is believed to work by activating the mTOR signaling pathway, which regulates cell growth and metabolism. N-(2-hydroxyethyl)-N'-(4-methoxybenzyl)ethanediamide also activates the AMPK signaling pathway, which is involved in energy metabolism and glucose uptake. Additionally, N-(2-hydroxyethyl)-N'-(4-methoxybenzyl)ethanediamide has been shown to increase the expression of genes involved in antioxidant defense and reduce the expression of genes involved in inflammation.
Biochemical and physiological effects:
N-(2-hydroxyethyl)-N'-(4-methoxybenzyl)ethanediamide has been shown to have various biochemical and physiological effects. In animal studies, N-(2-hydroxyethyl)-N'-(4-methoxybenzyl)ethanediamide has been shown to increase muscle mass and improve muscle function. N-(2-hydroxyethyl)-N'-(4-methoxybenzyl)ethanediamide has also been shown to reduce oxidative stress and inflammation, which can contribute to the development of various diseases. Additionally, N-(2-hydroxyethyl)-N'-(4-methoxybenzyl)ethanediamide has been shown to improve glucose metabolism and insulin sensitivity, which can be beneficial for people with diabetes.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(2-hydroxyethyl)-N'-(4-methoxybenzyl)ethanediamide in lab experiments is that it is a relatively stable compound that can be easily synthesized. Additionally, N-(2-hydroxyethyl)-N'-(4-methoxybenzyl)ethanediamide has been shown to have low toxicity, making it a safe compound to use in animal studies. However, one of the limitations of using N-(2-hydroxyethyl)-N'-(4-methoxybenzyl)ethanediamide in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of studies.
Future Directions
There are several future directions for research on N-(2-hydroxyethyl)-N'-(4-methoxybenzyl)ethanediamide. One area of research is to further investigate the mechanism of action of N-(2-hydroxyethyl)-N'-(4-methoxybenzyl)ethanediamide and its effects on various signaling pathways. Another area of research is to study the potential applications of N-(2-hydroxyethyl)-N'-(4-methoxybenzyl)ethanediamide in treating various diseases, such as cancer, diabetes, and cardiovascular diseases. Additionally, more research is needed to determine the optimal dosage and administration of N-(2-hydroxyethyl)-N'-(4-methoxybenzyl)ethanediamide for different applications.
Synthesis Methods
N-(2-hydroxyethyl)-N'-(4-methoxybenzyl)ethanediamide can be synthesized by reacting leucine with formaldehyde and paraformaldehyde in the presence of sodium borohydride. The reaction takes place in a mixture of ethanol and water at room temperature. The product is then purified by recrystallization from ethanol to obtain N-(2-hydroxyethyl)-N'-(4-methoxybenzyl)ethanediamide in high purity.
Scientific Research Applications
N-(2-hydroxyethyl)-N'-(4-methoxybenzyl)ethanediamide has been studied for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, N-(2-hydroxyethyl)-N'-(4-methoxybenzyl)ethanediamide has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for treating various diseases such as cancer, diabetes, and cardiovascular diseases. In agriculture, N-(2-hydroxyethyl)-N'-(4-methoxybenzyl)ethanediamide has been used as a plant growth regulator to improve crop yield and quality. In industry, N-(2-hydroxyethyl)-N'-(4-methoxybenzyl)ethanediamide has been used as a corrosion inhibitor and as a component in the production of various polymers.
properties
IUPAC Name |
N-(2-hydroxyethyl)-N'-[(4-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-18-10-4-2-9(3-5-10)8-14-12(17)11(16)13-6-7-15/h2-5,15H,6-8H2,1H3,(H,13,16)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPUOMGZWQMMLFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Hydroxyethyl)-N'-[(4-methoxyphenyl)methyl]ethanediamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-{[(2-amino-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl)carbonyl]amino}benzoate](/img/structure/B4926443.png)
![diethyl {[(2-chlorobenzoyl)(methyl)amino]methyl}phosphonate](/img/structure/B4926455.png)
![2-[(2-methylbenzoyl)amino]-N-propyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4926463.png)


![N-cyclopropyl-3-{[1-(4-fluorobenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide](/img/structure/B4926492.png)

![2-(5-{[5-(4-methyl-3-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B4926505.png)
![2-[5-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole](/img/structure/B4926506.png)

![3-(1,3-benzodioxol-5-yl)-5-[(5-methyl-2-furyl)methyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4926522.png)
![N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-2-(4-phenyl-1-piperazinyl)acetamide diethanedioate](/img/structure/B4926526.png)
![ethyl 4-{[6-oxo-1-(3-phenylpropyl)-3-piperidinyl]carbonyl}-1-piperazinecarboxylate](/img/structure/B4926537.png)